N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring fused with a dichlorophenyl group and a nitrobenzamide moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of 2-aminophenol with 2,4-dichlorobenzoic acid under acidic conditions. The resulting intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. Finally, the nitrobenzoxazole intermediate is reacted with 4-methylbenzoyl chloride in the presence of a base such as pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or hydroxides.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, ethanol.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Hydroxyl derivatives: Formed by the oxidation of the compound.
Substituted derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazole ring and dichlorophenyl group contribute to its binding affinity and specificity towards certain enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-(6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide .
- 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide .
Uniqueness
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide stands out due to its unique combination of a benzoxazole ring, dichlorophenyl group, and nitrobenzamide moiety
Properties
Molecular Formula |
C21H13Cl2N3O4 |
---|---|
Molecular Weight |
442.2g/mol |
IUPAC Name |
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C21H13Cl2N3O4/c1-11-2-3-12(8-18(11)26(28)29)20(27)24-14-5-7-19-17(10-14)25-21(30-19)15-6-4-13(22)9-16(15)23/h2-10H,1H3,(H,24,27) |
InChI Key |
SZLFQFABBZYUCM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.